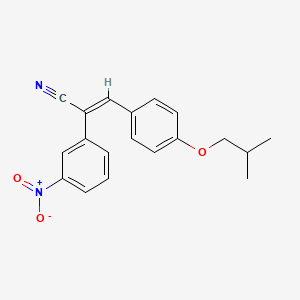
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as IBPN, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. IBPN is a yellow crystalline solid that is synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer, anti-inflammatory, and anti-bacterial properties through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair. This compound has been found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages. This compound has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels, resulting in improved memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments. This compound is a stable and readily available compound that can be synthesized using various methods. This compound exhibits a diverse range of applications, making it a versatile compound for research. However, this compound also has some limitations for lab experiments. This compound is a highly toxic compound that requires careful handling. This compound has low solubility in water, which can limit its use in aqueous systems. This compound has limited bioavailability, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One future direction is the development of more efficient and sustainable synthesis methods for this compound. Another future direction is the investigation of the mechanism of action of this compound, which can provide insights into its diverse range of applications. Another future direction is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another future direction is the investigation of the potential of this compound as a fluorescent probe for the detection of other metal ions. Another future direction is the investigation of the potential of this compound as a ligand for the synthesis of metal complexes for catalytic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is synthesized using various methods and exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase and has been used as a fluorescent probe and ligand for catalytic applications. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the research of this compound, including the development of more efficient synthesis methods and the investigation of its diverse range of applications.
Méthodes De Synthèse
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is synthesized using various methods, including Knoevenagel condensation, Michael addition, and Wittig reaction. The Knoevenagel condensation method involves the reaction between 4-isobutoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Michael addition method involves the reaction between 4-isobutoxybenzaldehyde and nitrostyrene in the presence of a base, such as potassium carbonate, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Wittig reaction method involves the reaction between 4-isobutoxybenzaldehyde and a phosphonium ylide, such as triphenylphosphine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound.
Applications De Recherche Scientifique
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively researched for its diverse range of applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
(E)-3-[4-(2-methylpropoxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(2)13-24-19-8-6-15(7-9-19)10-17(12-20)16-4-3-5-18(11-16)21(22)23/h3-11,14H,13H2,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAHCFTAQZSMC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
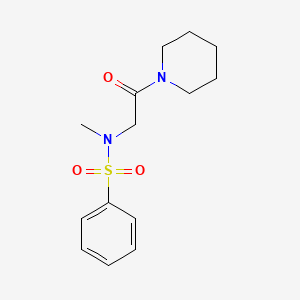
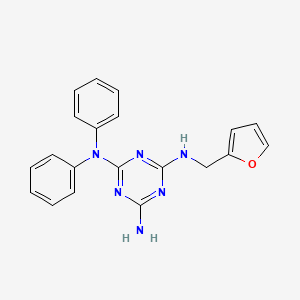
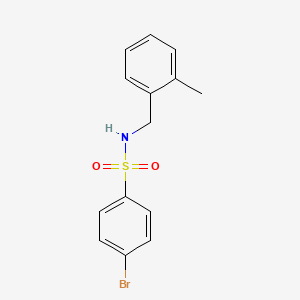
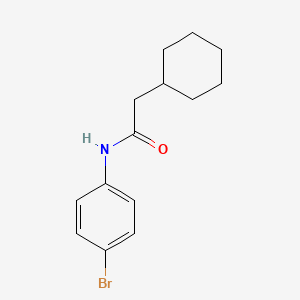
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
